2-Isocyanato-4,6-dimethoxypyrimidine
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Overview
Description
Pyrimidine, 2-isocyanato-4,6-dimethoxy- is a chemical compound with the molecular formula C7H7N3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-isocyanato-4,6-dimethoxy- typically involves the reaction of 4,6-dimethoxypyrimidine with phosgene or a similar reagent to introduce the isocyanate group at the 2-position . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-isocyanato-4,6-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and various heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyrimidine, 2-isocyanato-4,6-dimethoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrimidine, 2-isocyanato-4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . This reactivity underlies its potential therapeutic effects, particularly in targeting cancer cells and pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrimidine, 2-isocyanato-4,6-dimethoxy- include other pyrimidine derivatives such as:
4,6-Dimethoxypyrimidine: Lacks the isocyanate group but shares the dimethoxy substitution pattern.
2-Isocyanato-4-methoxypyrimidine: Similar structure but with only one methoxy group.
2-Isocyanato-6-methoxypyrimidine: Similar structure but with the methoxy group at a different position.
Uniqueness
The uniqueness of Pyrimidine, 2-isocyanato-4,6-dimethoxy- lies in its combination of the isocyanate group with the dimethoxy substitution pattern, which imparts specific reactivity and potential biological activity . This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-isocyanato-4,6-dimethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c1-12-5-3-6(13-2)10-7(9-5)8-4-11/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRYVXKOUYSVQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N=C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472795 |
Source
|
Record name | Pyrimidine, 2-isocyanato-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111284-03-8 |
Source
|
Record name | Pyrimidine, 2-isocyanato-4,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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